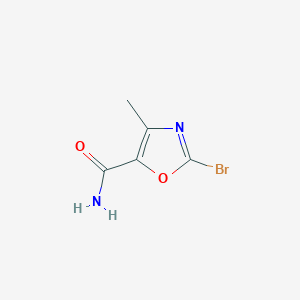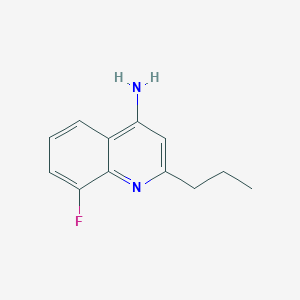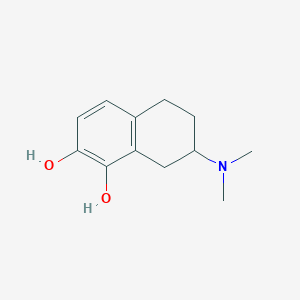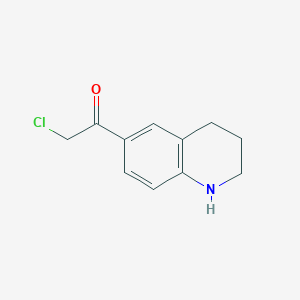
Ethyl 2-(2-chlorothiazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-chlorothiazol-5-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-(chloromethyl)thiazole with ethyl acetate in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-chlorothiazol-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-chlorothiazol-5-yl)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-chlorothiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to biological effects . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Ethyl 2-(2-chlorothiazol-5-yl)acetate can be compared with other thiazole derivatives, such as:
2-Chlorothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Another thiazole derivative used in different chemical and biological applications.
2-(2-Chlorothiazol-5-yl)ethanol: A related compound with different functional groups and properties.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C7H8ClNO2S |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloro-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3 |
Clave InChI |
JKYWTPFAGNJLRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)
![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)











